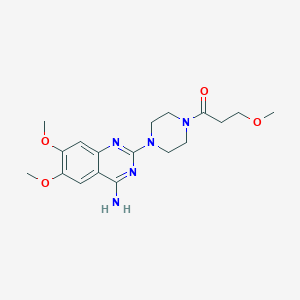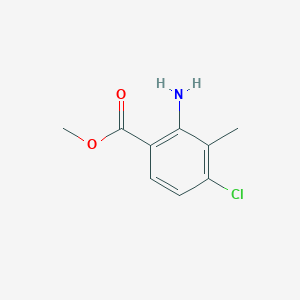![molecular formula C11H18O3 B8749760 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR](/img/structure/B8749760.png)
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR is an organic compound with the molecular formula C11H18O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR typically involves the reduction of 1,4-dioxa-spiro[4.5]decan-8-one. A common method includes the use of sodium borohydride (NaBH4) as a reducing agent in methanol (MeOH) under controlled temperature conditions . The reaction is carried out in a three-necked flask equipped with a thermometer, and the addition of sodium borohydride is done in two portions to ensure complete reduction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohol derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
科学的研究の応用
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.
類似化合物との比較
Similar Compounds
- 4-Hydroxycyclohexan-1-one monoethylene ketal
- 4-Hydroxycyclohexanone ethylene acetal
- 1,4-Dioxa-8-azaspiro[4.5]decan-8-ol
Uniqueness
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR stands out due to its spiro structure and the presence of an allyl group, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C11H18O3/c1-2-3-10(12)4-6-11(7-5-10)13-8-9-14-11/h2,12H,1,3-9H2 |
InChIキー |
DBHXKOZLRRQGME-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CCC2(CC1)OCCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)







